molecular formula C19H18N2O B247282 N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide

N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide

Cat. No. B247282
M. Wt: 290.4 g/mol
InChI Key: GXLCZGDZYCYXBD-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide, also known as A-803467, is a selective blocker of the Nav1.8 sodium channel. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of chronic pain.

Mechanism Of Action

N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide selectively blocks the Nav1.8 sodium channel, which is primarily expressed in nociceptive neurons. By blocking this channel, N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide has been shown to reduce pain in animal models of chronic pain. Additionally, studies have shown that N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide does not affect the activity of other sodium channels, indicating that its effects are highly selective.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide is its selectivity for the Nav1.8 sodium channel. This allows researchers to study the specific role of this channel in the transmission of pain signals. However, one limitation of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide is its relatively low potency, which may require higher concentrations to achieve significant effects.

Future Directions

Future research on N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide may involve the development of more potent analogs with improved selectivity and efficacy. Additionally, studies may focus on the potential therapeutic applications of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide in the treatment of chronic pain in humans. Finally, research may also explore the role of Nav1.8 sodium channels in other physiological processes beyond pain transmission.

Synthesis Methods

The synthesis of N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide involves a multi-step process that begins with the preparation of 2-bromopyridine. This compound is then reacted with 1-naphthoyl chloride to form the intermediate 1-naphthoyl-2-bromopyridine. The final step involves the reaction of the intermediate with N-methyl-2-aminoethanol to yield N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide.

Scientific Research Applications

N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Nav1.8 sodium channels are primarily expressed in nociceptive neurons, which are responsible for the transmission of pain signals. By selectively blocking these channels, N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide has been shown to reduce pain in animal models of chronic pain.

properties

Product Name

N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H18N2O/c1-21(14-12-16-9-4-5-13-20-16)19(22)18-11-6-8-15-7-2-3-10-17(15)18/h2-11,13H,12,14H2,1H3

InChI Key

GXLCZGDZYCYXBD-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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